molecular formula C18H19FN2O3S B2388000 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 954082-32-7

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2388000
CAS No.: 954082-32-7
M. Wt: 362.42
InChI Key: XMCBWKHSUHDFCU-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a fluorinated benzene ring linked via a sulfonamide group to a 1-propanoyl-substituted tetrahydroquinoline scaffold. The tetrahydroquinoline moiety, acylated with a propanoyl group, contributes to its conformational rigidity and lipophilicity. Such structural attributes make it a candidate for enzyme inhibition studies, particularly in therapeutic contexts like acyl-CoA monoacylglycerol acyltransferase (MGAT) or carbonic anhydrase targeting .

Properties

IUPAC Name

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCBWKHSUHDFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, introduction of the propionyl group, and sulfonamide formation. Common synthetic routes may include:

    Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of Propionyl Group: The propionyl group can be introduced via acylation reactions using propionyl chloride or anhydride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the fluoro group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzene Substituent(s) Tetrahydroquinoline Group Molecular Weight (g/mol) Key Properties
Target Compound 4-fluoro 1-propanoyl 380.41 (calculated) Moderate lipophilicity, polar fluoro
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl] Analog 2-fluoro, 4-cyclopropylethyl 2-trifluoroacetyl 413.30 (reported) High lipophilicity (CF₃ group)
4-Methoxy Analog 4-methoxy 1-propanoyl ~403.45 (estimated) Electron-donating, increased solubility
3-Chloro-4-Fluoro Analog 3-chloro, 4-fluoro 1-propylsulfonyl 437.80 (calculated) Bulky substituent, enhanced steric hindrance
4-Bromo Analog 4-bromo 1-propanoyl 423.32 (reported) High molecular weight, bromine’s polarizability

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro group in the target compound provides moderate electronegativity, enhancing dipole interactions without excessive steric bulk. The 3-chloro-4-fluoro analog () combines halogen substituents, increasing both electronegativity and steric hindrance, which may affect target selectivity .
  • Tetrahydroquinoline Modifications: The 1-propanoyl group in the target compound balances lipophilicity and hydrogen-bonding capacity. Replacing this with a 2-trifluoroacetyl group () significantly increases lipophilicity and metabolic stability due to the strong electron-withdrawing nature of CF₃ . The 1-propylsulfonyl group in introduces a bulkier, sulfone-based substituent, which may alter solubility and membrane permeability .

Biological Activity

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring, with a tetrahydroquinoline moiety linked via a propanoyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
IUPAC Name4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Molecular FormulaC19H19FN2O2S
Molecular Weight360.43 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition can lead to antibacterial effects, making the compound potentially useful in treating infections.

Antibacterial Activity

Recent studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity. For instance, 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been tested against various bacterial strains. The findings suggest that the compound demonstrates significant antibacterial properties compared to other sulfonamide derivatives.

Cardiovascular Effects

A study evaluating the effects of benzene sulfonamides on perfusion pressure used an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance over time. Although specific data on 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide were not directly reported, similar compounds in the class showed promising results in modifying cardiovascular responses.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A comparative study assessed the antibacterial activity of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional sulfonamides.
  • Cardiovascular Impact :
    In an experimental design evaluating perfusion pressure changes in isolated rat hearts treated with various sulfonamides, it was observed that some compounds led to decreased coronary resistance. While direct measurements for the target compound were not available, the study highlights the potential cardiovascular implications of related sulfonamide structures.

Pharmacokinetics

The pharmacokinetic properties of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide were evaluated using computational models. Parameters such as absorption (A), distribution (D), metabolism (M), and excretion (E) were analyzed using software tools like SwissADME and ADMETlab:

ParameterValue
Oral BioavailabilityHigh
Plasma Half-LifeModerate
Metabolic StabilityStable

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